

An In-depth Technical Guide to 2-Fluorothioanisole (CAS: 655-20-9)

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Compound of Interest

Compound Name: 2-Fluorothioanisole

Cat. No.: B1305481

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluorothioanisole**, a key fluorinated building block in organic synthesis and medicinal chemistry. This document details its chemical properties, synthesis, spectroscopic data, and potential applications in drug discovery, presenting the information in a structured and accessible format for laboratory and research professionals.

Core Chemical Identity and Properties

2-Fluorothioanisole, also known as 2-fluorophenyl methyl sulfide, is an organosulfur compound with the chemical formula C_7H_7FS .^[1] Its structure features a methylthio group attached to a benzene ring substituted with a fluorine atom at the ortho position. This unique combination of a thioether and a fluorine atom on an aromatic ring imparts specific reactivity and properties that are valuable in the synthesis of complex molecules.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **2-Fluorothioanisole** is presented in the tables below. Please note that while experimental spectroscopic data for this specific compound is not widely published, the provided NMR and mass spectrometry data are predicted based on the analysis of structurally analogous compounds.

Table 1: Physicochemical Properties of **2-Fluorothioanisole**

| Property | Value | Source |
|---------------------------------------|----------------------------------|--------|
| CAS Number | 655-20-9 | [1] |
| Molecular Formula | C ₇ H ₇ FS | [1] |
| Molecular Weight | 142.19 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | --- |
| Boiling Point | 197-199 °C | [1] |
| Density | 1.174 g/mL at 25 °C | [1] |
| Refractive Index (n ²⁰ /D) | 1.5590 | [1] |
| Flash Point | 90.6 °C (195.1 °F) - closed cup | [1] |

Table 2: Predicted Spectroscopic Data for **2-Fluorothioanisole**

| Parameter | Predicted Value |
|---|--|
| ¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm) | 7.20-7.40 (m, 4H, Ar-H), 2.50 (s, 3H, S-CH ₃) |
| ¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm) | 162.5 (d, J = 245 Hz, C-F), 130.0 (d, J = 8 Hz, C-H), 128.5 (d, J = 4 Hz, C-H), 124.5 (d, J = 2 Hz, C-H), 124.0 (d, J = 15 Hz, C-S), 115.5 (d, J = 22 Hz, C-H), 15.0 (s, S-CH ₃) |
| Mass Spectrum (EI, m/z) | 142 (M ⁺), 127 (M ⁺ - CH ₃), 99 (M ⁺ - CH ₃ S) |

Synthesis of 2-Fluorothioanisole

The synthesis of **2-Fluorothioanisole** is most commonly achieved through the methylation of its precursor, 2-fluorothiophenol. This reaction is a standard nucleophilic substitution where the thiolate, generated from the deprotonation of the thiol, attacks a methylating agent.

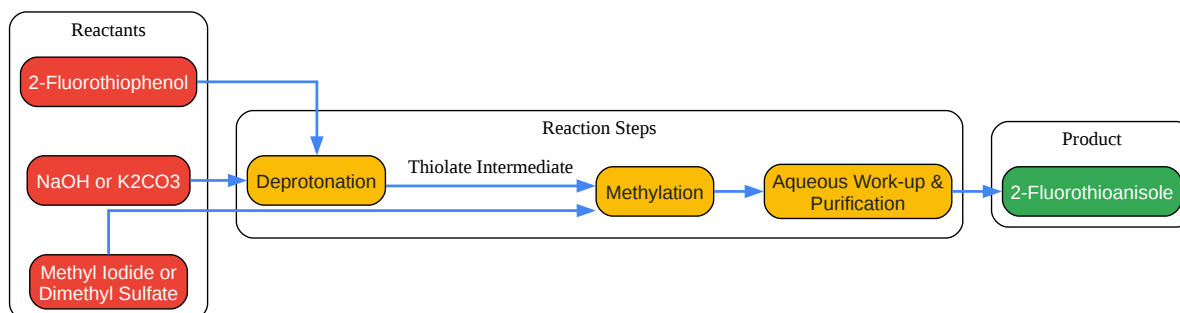
Experimental Protocol: Methylation of 2-Fluorothiophenol

Materials:

- 2-Fluorothiophenol
- Methyl iodide (CH_3I) or Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3)
- Methanol (MeOH) or Acetone
- Dichloromethane (CH_2Cl_2) or Diethyl ether (Et_2O)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorothiophenol (1.0 eq) in methanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium 2-fluorothiophenolate.
- Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, remove the methanol under reduced pressure. To the residue, add water and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude **2-Fluorothioanisole**.
- Final Purification: The crude product can be further purified by vacuum distillation to yield pure **2-Fluorothioanisole** as a colorless to light yellow liquid.



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Synthetic workflow for **2-Fluorothioanisole**.

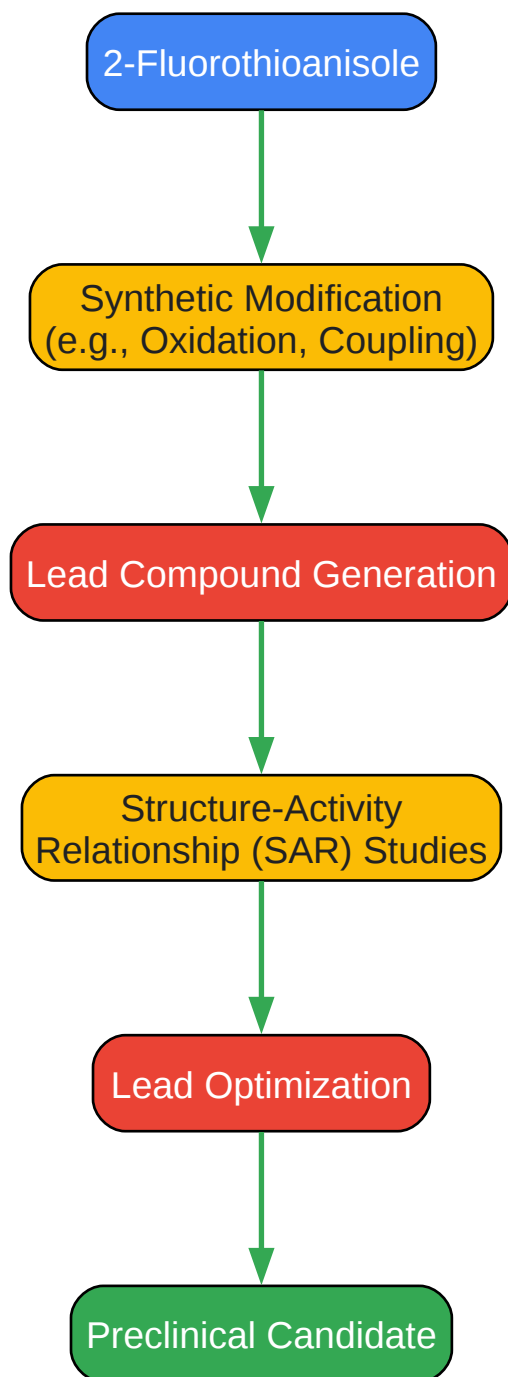
Applications in Drug Discovery and Medicinal Chemistry

Organofluorine compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[2] **2-Fluorothioanisole** serves as a valuable building block for the introduction of the 2-fluorophenylthio moiety into larger, more complex molecules with potential therapeutic applications.

While specific drugs containing the **2-Fluorothioanisole** scaffold are not prominently documented, its utility lies in the synthesis of novel drug candidates. The thioether can be oxidized to the corresponding sulfoxide or sulfone, which are common functional groups in various pharmaceuticals. The presence of the ortho-fluoro substituent can influence the conformation of the molecule and its interaction with biological targets.

Logical Relationship in Drug Development

The general pathway for utilizing a building block like **2-Fluorothioanisole** in a drug discovery program is outlined below.



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Role of **2-Fluorothioanisole** in drug discovery.

Safety and Handling

2-Fluorothioanisole is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.^[1]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |
|--------------------------|--|--|
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

It is recommended to handle **2-Fluorothioanisole** in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

2-Fluorothioanisole is a valuable fluorinated building block with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 2-fluorothiophenol and the unique properties conferred by the ortho-fluoro and methylthio groups make it an attractive

starting material for the development of novel compounds. While detailed reports on its direct application in signaling pathways or as a core component of marketed drugs are limited, its role as a versatile intermediate in the broader context of drug discovery is clear. Researchers and drug development professionals can leverage the information provided in this guide to safely handle and effectively utilize **2-Fluorothioanisole** in their research and development endeavors.

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References

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